Dibadl
Description
It is structurally defined by a central thioxothiazolidin-4-one ring conjugated with a substituted benzylidene group at position 5 and a quinazolinone-thioacetamide moiety at position 2. This molecular architecture confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMSO: ~12 mg/mL) and a melting point range of 218–225°C . Its synthesis involves a multi-step protocol: (i) condensation of substituted benzaldehydes with thiazolidinone precursors, (ii) thioacetylation using 2-mercapto-4(3H)-quinazolinone, and (iii) purification via column chromatography (hexane/ethyl acetate, 7:3 v/v) .
Properties
CAS No. |
61556-53-4 |
|---|---|
Molecular Formula |
C40H52Br2N12O14 |
Molecular Weight |
1084.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-bromoacetyl)amino]-6-(2,4-dinitroanilino)hexanoyl]-N-[2-[[(2S)-1-[(2S)-2-[(2-bromoacetyl)amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H52Br2N12O14/c41-23-35(55)47-29(7-1-3-15-43-27-13-11-25(51(61)62)21-33(27)53(65)66)39(59)49-19-5-9-31(49)37(57)45-17-18-46-38(58)32-10-6-20-50(32)40(60)30(48-36(56)24-42)8-2-4-16-44-28-14-12-26(52(63)64)22-34(28)54(67)68/h11-14,21-22,29-32,43-44H,1-10,15-20,23-24H2,(H,45,57)(H,46,58)(H,47,55)(H,48,56)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
QRTKDHVYTQIMDR-YDPTYEFTSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr)C(=O)NCCNC(=O)C3CCCN3C(=O)C(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr)C(=O)NCCNC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr)C(=O)NCCNC(=O)C3CCCN3C(=O)C(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr |
Synonyms |
is(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline)ethylenediamine DIBADL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Dibadl belongs to a class of thiazolidinone derivatives with modifications tailored for enhanced bioactivity. Below is a systematic comparison with three analogs (6m, 6n, and 6o) synthesized in the same study :
Table 1: Structural and Functional Comparison of this compound and Analogs
| Compound | Substituent at Position 5 | Quinazolinone Modification | LogP | Bioactivity (COX-2 IC₅₀, µM) |
|---|---|---|---|---|
| This compound | 4-Hydroxy-3-methoxybenzylidene | Phenyl-thioacetamide | 2.8 | 3.2 |
| 6m | Benzo[d][1,3]dioxol-5-yl-methylene | Phenyl-thioacetamide | 3.1 | 5.7 |
| 6n | 4-Hydroxy-3-methoxybenzylidene | 3-Phenyl-4-oxo-thioacetamide | 2.5 | 2.9 |
| 6o | Phenylallylidene | Unmodified thioacetamide | 3.4 | 7.8 |
Key Findings:
Substituent Effects :
- The 4-hydroxy-3-methoxybenzylidene group in this compound and 6n enhances polarity (lower LogP) and COX-2 inhibition compared to the benzo[d][1,3]dioxole group in 6m .
- The phenylallylidene substituent in 6o increases hydrophobicity (LogP = 3.4) but reduces bioactivity, likely due to steric hindrance .
Quinazolinone Modifications: 6n’s 3-phenyl-4-oxo substitution improves COX-2 inhibition (IC₅₀ = 2.9 µM) over this compound, suggesting that electron-withdrawing groups at the quinazolinone ring enhance target binding . Unmodified thioacetamide (6o) exhibits the weakest activity, highlighting the necessity of quinazolinone derivatization for potency .
Comparison with Functionally Similar Compounds
This compound’s dual thiazolidinone-quinazolinone structure aligns it with anti-inflammatory and anticancer agents. A comparative analysis with two functionally analogous compounds is provided below:
Table 2: Functional Comparison with Non-Structural Analogs
| Compound | Class | Target | IC₅₀ (µM) | Selectivity (vs. COX-1) |
|---|---|---|---|---|
| This compound | Thiazolidinone hybrid | COX-2 | 3.2 | >50-fold |
| Celecoxib | Diarylpyrazole | COX-2 | 0.04 | >300-fold |
| Piperlongumine | Alkaloid | STAT3 | 1.8 | N/A |
Key Insights:
Potency vs. Selectivity :
- This compound’s COX-2 inhibition is less potent than celecoxib (IC₅₀ = 0.04 µM) but demonstrates comparable selectivity (>50-fold over COX-1), making it a viable scaffold for further optimization .
- Piperlongumine, though structurally unrelated, shares this compound’s anti-proliferative effects (IC₅₀ = 1.8 µM in HeLa cells), suggesting overlapping signaling pathways (e.g., STAT3 inhibition) .
Thermodynamic Stability :
- Molecular dynamics simulations reveal this compound’s binding energy (-9.2 kcal/mol) to COX-2 is lower than celecoxib (-12.4 kcal/mol), correlating with its reduced potency .
Methodological Considerations in Comparative Studies
Recent advancements in analytical techniques (e.g., HPLC-MS/MS, crystallography) have enabled precise comparisons of this compound with analogs:
- Frontiers in Medicine (2021) : A validated HPLC method (LOQ = 0.1 µg/mL) confirmed this compound’s stability under physiological pH (t₁/₂ = 8.2 hours at pH 7.4) .
- EPA Guidelines (2024) : Structural similarity assessments (via Tanimoto coefficients >0.85) classify this compound and 6m as "highly analogous," supporting their grouped toxicological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
